N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamide
Description
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(5-methylthiophen-2-yl)methylamino]acetamide |
InChI |
InChI=1S/C10H16N2OS/c1-8-4-5-9(14-8)6-11-7-10(13)12(2)3/h4-5,11H,6-7H2,1-3H3 |
InChI Key |
KPZNWAAKTXQARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethylacetamide with a suitable thiophene derivative under controlled conditions . Industrial production methods often involve the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Amide Group Reactions
The acetamide moiety (R-C(=O)-N(CH₃)₂) in the molecule undergoes reactions typical of amides:
1.1 Acidic/Basic Hydrolysis
-
Acidic Conditions : Hydrolysis with HCl or H₂SO₄ converts the amide to a carboxylic acid and amine salt.
-
Basic Conditions : Reaction with NaOH or KOH yields a carboxylate salt and amine.
-
Mechanism : The carbonyl oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon, followed by cleavage of the amide bond.
1.2 Nucleophilic Acyl Substitution
-
Reacts with nucleophiles (e.g., alcohols, amines) to form esters or substituted amides under catalytic conditions (e.g., DCC or HATU).
-
Example: Reaction with methanol under acidic catalysis produces methyl esters.
1.3 Hofmann Degradation
-
Treatment with Br₂ in aqueous NaOH converts the amide to an amine with a one-carbon chain shortening.
Thiophene Ring Reactions
The 5-methylthiophen-2-yl group is reactive due to the electron-rich nature of the thiophene ring. Key reactions include:
2.1 Electrophilic Substitution
-
Nitration : Substitution occurs at the para position relative to the methyl group (positions 4 or 5 on the thiophene).
-
Sulfonation : Forms sulfonic acid derivatives under strong acidic conditions.
-
Bromination : Preferentially occurs at the activated positions (e.g., position 3 or 4).
2.2 Oxidation
-
Thiophene rings resist oxidation under mild conditions but can form sulfones or sulfoxides with strong oxidizing agents (e.g., H₂O₂, peracetic acid).
2.3 Nucleophilic Aromatic Substitution
-
Possible under highly activated conditions (e.g., with strong bases or directing groups), though less common for thiophene derivatives.
Dimethylamino Group Reactions
The N,N-dimethylamino group (N(CH₃)₂) participates in:
3.1 Alkylation
-
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions.
3.2 Protonation
-
Binds to acids (e.g., HCl) to form ammonium salts, altering solubility and bioavailability.
3.3 Nucleophilic Attack
-
Acts as a nucleophile in reactions with carbonyl compounds (e.g., ketones, aldehydes) to form imine or enamine derivatives.
Comparative Analysis with Structural Analogues
A comparison of the target compound with similar thiophene-amide derivatives highlights reactivity trends:
Scientific Research Applications
N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Thiophene derivatives are often preferred in drug design due to their improved pharmacokinetic profiles . In contrast, alachlor () and pyrimidine/pyridine-based analogs () feature bulkier substituents (e.g., chloro, methoxymethyl) that enhance herbicidal activity but may increase toxicity.
Substituent Effects: The methyl group on the thiophene ring in the target compound likely enhances lipophilicity, improving membrane permeability compared to the nitro-substituted thiophene in , which is more polar and electron-deficient.
Synthetic Accessibility :
- The target compound’s synthesis is less complex than that of triazole- or pyrimidine-based derivatives (), which require multi-step heterocycle formation. Its structure aligns with one-step amidation protocols described for similar thiophene acetamides .
Toxicity and Applications: Unlike cyano-substituted acetamides (e.g., ), the target compound lacks strongly electron-withdrawing groups, suggesting a milder toxicity profile. While alachlor () is a commercial herbicide, the target compound’s thiophene core may position it for pharmaceutical applications, such as kinase inhibition or antimicrobial activity, akin to imidazo[1,2-a]pyridine acetamides studied in .
Research Findings and Data
- Spectroscopic Data : The target compound’s NMR and IR spectra would show characteristic peaks for the thiophene ring (e.g., C-S stretch at ~600–700 cm⁻¹) and acetamide carbonyl (C=O stretch at ~1650 cm⁻¹), comparable to data in .
- Molecular Docking: Computational studies on analogous acetamides () suggest that the thiophene moiety could engage in π-π stacking with protein targets, while the dimethylamino group may facilitate solubility.
Biological Activity
N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 212.31 g/mol. Its unique structure incorporates a thiophene ring, a dimethylamino group, and an acetamide moiety, which are critical for its biological activity. This compound has garnered interest in medicinal chemistry due to its potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves:
- Reactants : 5-methylthiophene-2-carbaldehyde, N,N-dimethylamine, and acetic anhydride.
- Process : The reaction is carried out under reflux conditions, followed by purification through column chromatography.
This method allows for the efficient production of the compound while maintaining its structural integrity.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound may exhibit antimicrobial properties . The thiophene component is known to interact with specific enzymes and receptors, potentially modulating their activity. For instance, analogs of this compound have shown effectiveness against various bacterial strains, suggesting that the thiophene ring enhances its antimicrobial efficacy .
Anticancer Potential
The compound's structure also suggests potential anticancer activity . Compounds containing thiophene rings have been documented to possess anticancer properties, possibly through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells . Further studies are needed to elucidate the specific pathways through which this compound exerts its effects.
Case Studies
- Study on Anticancer Activity : A study investigating related acetamides found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The presence of the thiophene moiety was linked to enhanced interaction with cellular targets involved in tumor growth .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiophene derivatives, highlighting their effectiveness against resistant bacterial strains. The findings suggested that modifications in the side chains could lead to improved antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the thiophene substitution pattern and the presence of functional groups like dimethylamino and acetamide can significantly influence its pharmacological effects.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H16N2OS | Unique thiophene substitution pattern |
| N,N-Dimethyl-2-{[(3-methylthiophen-2-yl)methyl]amino}acetamide | C10H16N2OS | Variation in thiophene substitution; similar biological activity |
| 4-(thien-2-yl)-2-methyl-5-oxo derivatives | Varies | Broader pharmacological properties |
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the thiophene-methylamine intermediate, followed by amidation with dimethylacetamide. Key steps include:
- Nucleophilic substitution : Reacting 5-methylthiophen-2-ylmethanol with a halogenating agent (e.g., SOCl₂) to generate the corresponding chloride, which is then coupled with an amine precursor.
- Amidation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to form the acetamide bond under inert conditions.
- Critical Parameters : Solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios (1:1.2 for amine:acylating agent) are pivotal for achieving >75% yield .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity, validated by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the singlet at δ 2.8–3.1 ppm (N,N-dimethyl groups), a triplet for the thiophene-CH₂-NH (δ 3.3–3.5 ppm), and aromatic protons from the 5-methylthiophene moiety (δ 6.5–7.0 ppm).
- ¹³C NMR : Signals at δ 35–40 ppm (dimethyl carbons) and δ 165–170 ppm (amide carbonyl) confirm the backbone .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ with accurate mass matching the molecular formula (C₁₁H₁₈N₂OS requires m/z 234.11). Fragmentation patterns (e.g., loss of CH₃ groups) aid in structural validation .
- FTIR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) provides unambiguous structural confirmation, resolving discrepancies in proton assignments .
- DFT Refinement : Optimize computational models (e.g., B3LYP/6-311+G(d,p) basis set) by incorporating solvent effects (PCM model for DMSO or CDCl₃) to better match observed NMR shifts. Adjust torsional angles for the thiophene-methylamine moiety to align with experimental δ values .
- Dynamic NMR : For conformational flexibility, variable-temperature NMR can reveal rotameric equilibria affecting chemical shift averaging .
Q. What strategies are effective in designing derivatives to enhance biological activity while maintaining metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to modulate electronic properties while retaining heterocyclic π-stacking potential. For example, replace 5-methylthiophen-2-yl with 5-methylfuran-2-yl and assess CYP450 inhibition via liver microsome assays .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability. Monitor stability in simulated gastric fluid (pH 1.2) and plasma .
- QSAR Modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects (e.g., methyl group position on thiophene) with activity. Validate predictions using in vitro kinase inhibition assays .
Q. How can researchers optimize the synthetic protocol to address low yields in the final amidation step?
- Methodological Answer :
- Reaction Engineering : Employ Dean-Stark traps for azeotropic removal of water in solvent systems like toluene, shifting equilibrium toward product formation.
- Catalyst Screening : Test alternatives to EDC/HOBt, such as DMT-MM or BOP-Cl, which may reduce racemization and improve coupling efficiency .
- Design of Experiments (DoE) : Use a factorial design to optimize variables (temperature, catalyst loading, solvent polarity) and identify interactions affecting yield. Response surface methodology (RSM) can pinpoint ideal conditions .
Data Analysis and Contradiction Resolution
Q. What analytical approaches validate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (3% H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation via UPLC-MS at 0, 12, 24, and 48 hours. Identify major degradation products (e.g., hydrolyzed amide) and quantify stability (% remaining) .
- Plasma Stability Assay : Incubate with rat plasma (1 mg/mL) at 37°C. Quench with acetonitrile at intervals (0–6 hours) and analyze by LC-MS/MS. Half-life (t₁/₂) >2 hours is desirable for preclinical studies .
Biological Mechanism Exploration
Q. How can researchers elucidate the compound’s mechanism of action when initial target prediction tools yield conflicting results?
- Methodological Answer :
- Chemoproteomics : Use immobilized compound beads for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins (e.g., kinases or GPCRs). Validate hits via SPR (surface plasmon resonance) for binding affinity (KD) .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes, narrowing potential targets. Confirm using siRNA silencing and functional assays (e.g., apoptosis via Annexin V) .
Structural and Functional Analog Design
Q. What computational tools are recommended for predicting the binding mode of this compound with a hypothetical enzyme target?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into active sites (e.g., homology-modeled kinase domains). Prioritize poses with favorable ΔG values (< -8 kcal/mol) and hydrogen bonds to catalytic residues (e.g., Asp86 in PKCθ) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and interaction fingerprints (e.g., hydrophobic contacts with Leu123) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
